1-Benzyl-3-(benzylideneamino)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(benzylideneamino)guanidine is a chemical compound with the molecular formula C15H16N4. It is known for its unique structure, which includes a guanidine group bonded to a benzyl and a benzylideneamino group.
Preparation Methods
The synthesis of 1-Benzyl-3-(benzylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of benzylamine with benzylideneamine in the presence of a guanylating agent. This reaction typically occurs under mild conditions and can yield high purity products . Industrial production methods often utilize a one-pot synthesis approach, which simplifies the process and increases efficiency .
Chemical Reactions Analysis
1-Benzyl-3-(benzylideneamino)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzylamine and benzylideneamine.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-(benzylideneamino)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(benzylideneamino)guanidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Benzyl-3-(benzylideneamino)guanidine can be compared with other guanidine derivatives, such as:
- 1-Benzyl-3-(phenylamino)guanidine
- 1-Benzyl-3-(methylamino)guanidine
- 1-Benzyl-3-(dimethylamino)guanidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
CAS No. |
3458-35-3 |
---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-benzyl-1-[(E)-benzylideneamino]guanidine |
InChI |
InChI=1S/C15H16N4/c16-15(17-11-13-7-3-1-4-8-13)19-18-12-14-9-5-2-6-10-14/h1-10,12H,11H2,(H3,16,17,19)/b18-12+ |
InChI Key |
CPMKRFFCBDRVSY-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(N)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(N)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.